molecular formula C11H17NO B1221189 メキシレチン CAS No. 31828-71-4

メキシレチン

カタログ番号: B1221189
CAS番号: 31828-71-4
分子量: 179.26 g/mol
InChIキー: VLPIATFUUWWMKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mexiletine is a medication primarily used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness. It is a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . Mexiletine is structurally similar to lidocaine but is orally active .

科学的研究の応用

Therapeutic Uses

  • Management of Ventricular Arrhythmias
    • Mexiletine is effective in treating refractory ventricular tachycardia and fibrillation. It has shown promise in reducing the burden of premature ventricular contractions and is often considered when other treatments fail .
  • Long QT Syndrome
    • The drug has been studied for its efficacy in patients with congenital long QT syndrome, particularly types 2 and 3. It has demonstrated a significant shortening of the corrected QT interval, making it a potential therapeutic option for these patients .
  • Myotonia
    • Mexiletine is also utilized in the treatment of myotonia associated with skeletal muscle channelopathies. It helps reduce symptoms by blocking sodium channels responsible for muscle excitability .
  • Genetic Arrhythmia Syndromes
    • Recent studies indicate that mexiletine may be beneficial for patients with genetic arrhythmia syndromes, such as those caused by mutations in the SCN5A gene. Chronic administration has been shown to enhance sodium current and improve cardiac function in these cases .

Case Study 1: Efficacy in Long QT Syndrome

A study involving patients with long QT syndrome demonstrated that mexiletine significantly reduced the QT interval compared to other sodium channel blockers like flecainide and ranolazine. Patients showed improved clinical outcomes, highlighting mexiletine's potential as a first-line therapy in specific genetic contexts .

Case Study 2: Ventricular Tachycardia

In a cohort of patients with refractory ventricular tachycardia, mexiletine was administered alongside standard therapies. Results indicated a marked reduction in episodes of tachycardia and improved quality of life metrics as assessed by standardized questionnaires .

Data Summary

Application AreaKey FindingsReferences
Ventricular ArrhythmiasEffective in reducing premature ventricular contractions
Long QT SyndromeSignificant QT interval shortening
MyotoniaSymptomatic relief in skeletal muscle channelopathies
Genetic ArrhythmiasImproved sodium current and cardiac function

作用機序

Mexiletine is a class 1B antiarrhythmic agent that has been used in the treatment of documented ventricular arrhythmias . This article will discuss the mechanism of action of Mexiletine, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and how environmental factors influence its action.

Target of Action

Mexiletine primarily targets the sodium channels in the heart . These channels play a crucial role in the initiation and conduction of impulses in the heart, which are essential for maintaining a regular heart rhythm .

Mode of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses . This reduces the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels . This interaction with its targets results in a shortening of the action potential duration, a reduction in refractoriness, and a decrease in Vmax in partially depolarized cells with fast response action potentials .

Biochemical Pathways

Mexiletine affects the sodium ion transport pathway in the heart . By inhibiting sodium channels, it disrupts the normal flow of sodium ions, which in turn affects the action potential of the heart cells . This can help to stabilize the heart rhythm and prevent abnormal heart rhythms or arrhythmias .

Pharmacokinetics

Mexiletine is well absorbed and has a distribution volume of 5 to 7 L/kg . It is metabolized in the liver via CYP2D6 to inactive metabolites . About 10% of the drug is excreted unchanged in the urine . The half-life of elimination is approximately 10 to 12 hours . These ADME properties impact the bioavailability of Mexiletine, influencing its therapeutic effectiveness.

Result of Action

The molecular and cellular effects of Mexiletine’s action include a significant increase in peak sodium current, without any significant change in the voltage dependence of (in)activation . This is accompanied by a significant increase in action potential upstroke velocity, without changes in other action potential parameters .

Action Environment

The efficacy and stability of Mexiletine can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that may affect the action of Mexiletine . Additionally, patient-specific factors such as heart rate can also influence the drug’s action, as Mexiletine has fast onset and offset kinetics, meaning that it has little or no effect at slower heart rates, and more effects at faster heart rates .

生化学分析

Biochemical Properties

Mexiletine interacts with various biomolecules, particularly voltage-gated sodium channels. By inhibiting these channels, mexiletine reduces the influx of sodium ions during the action potential, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms . This interaction is essential for its antiarrhythmic properties. Mexiletine also exhibits some anticonvulsant properties, although these are less well understood .

Cellular Effects

Mexiletine affects various types of cells, particularly cardiomyocytes. It influences cell function by shortening the action potential duration and reducing refractoriness in cardiac cells . This effect is more pronounced at faster heart rates, making mexiletine particularly effective in treating tachyarrhythmias . Additionally, mexiletine has been shown to lower both white blood cells and platelets, which can impact the body’s ability to fight infections and form blood clots .

Molecular Mechanism

At the molecular level, mexiletine exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses . This inhibition reduces the rate of rise of the action potential (Phase 0) and decreases the effective refractory period in Purkinje fibers . Mexiletine achieves this by binding to the sodium channels, thereby preventing sodium ions from entering the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, mexiletine has shown a fast onset and offset of action, meaning its effects are quickly observed and dissipate rapidly . The stability of mexiletine is relatively high, with a half-life of approximately 10-12 hours . Long-term studies have indicated that mexiletine can maintain its antiarrhythmic effects over extended periods, although some degradation may occur .

Dosage Effects in Animal Models

In animal models, the effects of mexiletine vary with dosage. At therapeutic doses, mexiletine effectively suppresses ventricular arrhythmias and increases the fibrillation threshold of the ischemic myocardium . At higher doses, mexiletine can cause adverse effects such as gastrointestinal and neurological symptoms . The therapeutic range for mexiletine is typically between 0.5-2 mg/L .

Metabolic Pathways

Mexiletine is primarily metabolized in the liver through the CYP2D6 pathway, with minor contributions from CYP1A2 . The major metabolites include p-hydroxymexiletine, hydroxy-methylmexiletine, and N-hydroxy-mexiletine, which have minimal antiarrhythmic activity . The involvement of CYP2D6 means that individuals with different metabolizer phenotypes may experience varying levels of drug efficacy and side effects .

Transport and Distribution

Mexiletine is well absorbed and distributed throughout the body, with a volume of distribution of 5-7 L/kg . It is approximately 50-60% protein-bound in the plasma . Mexiletine is excreted primarily through the urine, with about 10% of the drug excreted unchanged . The drug’s distribution is influenced by its binding to plasma proteins and its ability to cross cell membranes .

Subcellular Localization

Mexiletine’s subcellular localization is primarily within the cytoplasm, where it interacts with sodium channels on the cell membrane . The drug does not appear to undergo significant post-translational modifications that would direct it to specific organelles. Its ability to restore trafficking defects in certain sodium channel mutations suggests that mexiletine may have some influence on protein localization within the cell .

化学反応の分析

Mexiletine undergoes various chemical reactions, including:

    Oxidation: Mexiletine can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving mexiletine are less common.

    Substitution: Mexiletine can undergo substitution reactions, particularly involving its amine group.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

生物活性

Mexiletine is a class 1B antiarrhythmic agent primarily used for the management of ventricular arrhythmias. Its pharmacological profile includes sodium channel blockade, which plays a critical role in its therapeutic effects. This article delves into the biological activity of mexiletine, examining its mechanisms, efficacy in various conditions, and relevant case studies.

Mexiletine functions by inhibiting sodium channels, specifically the voltage-gated sodium channel type 5 (Nav1.5), which is essential for the initiation and conduction of cardiac impulses. By blocking these channels, mexiletine decreases the rate of rise of the action potential during Phase 0 of the cardiac cycle, leading to a reduction in excitability and conduction velocity in cardiac tissues . This results in:

  • Decreased Effective Refractory Period (ERP) : Mexiletine reduces ERP in Purkinje fibers, although the decrease in ERP is less than that of action potential duration (APD), thereby increasing the ERP/APD ratio .
  • Use-Dependent Blockade : The drug exhibits a use-dependent blockade, meaning its effectiveness increases with higher frequencies of stimulation, which is particularly beneficial in ischemic conditions where arrhythmias are more prevalent .

Pharmacokinetics

Mexiletine is well absorbed from the gastrointestinal tract with a bioavailability of approximately 90% . It has a volume of distribution between 5 to 7 L/kg and binds to plasma proteins at about 50-60%. The metabolism occurs primarily through hepatic pathways, producing several metabolites that retain varying degrees of biological activity .

Efficacy in Clinical Studies

Numerous clinical studies have demonstrated mexiletine's effectiveness in reducing premature ventricular contractions (PVCs) and other arrhythmias. Below is a summary table highlighting significant findings from various trials:

StudyYearPatientsDurationDosage (mg/day)% PVC Reduction
Masotti et al.1984263 weeks600–1200≥ 50% in 79%
Poggesi et al.19891445 weeks600≥ 75% in 82%
Fracalossi et al.1989141 week800≥ 90% in 29%
Sakurada et al.1991758 weeks300–600 vs. disopyramide≥ 75% in 49%
Morganroth et al.1987491 (246 vs. 245)12 weeksMexiletine/600–1200 vs. quinidine/800–1600≥ 70% in ~31%

These studies illustrate that mexiletine can significantly reduce PVCs, with some patients experiencing reductions greater than 75%.

Case Studies and Long-Term Use

A long-term study involving patients with genetically confirmed non-dystrophic myotonias assessed mexiletine's safety and efficacy over periods ranging from one month to twenty years. The study revealed no significant adverse cardiac events attributable to mexiletine, although gastrointestinal discomfort was noted as a common side effect .

In another investigation focused on muscle stiffness, mexiletine demonstrated a statistically significant reduction in stiffness scores compared to placebo, indicating its potential utility beyond arrhythmia management .

Metabolites and Their Role

Research has shown that metabolites of mexiletine also exhibit biological activity, albeit at reduced potency compared to the parent compound. For instance:

  • Phase I Metabolites : Such as HMM and PHM retain some sodium channel blocking activity and may contribute to the overall therapeutic profile of mexiletine .
  • Phase II Metabolites : Conjugation with glucuronic acid significantly diminishes pharmacological activity .

特性

IUPAC Name

1-(2,6-dimethylphenoxy)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPIATFUUWWMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5370-01-4 (hydrochloride)
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048446
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.38e-01 g/L
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0. It achieves this reduced sodium current by inhibiting sodium channels. Mexiletine decreases the effective refractory period (ERP) in Purkinje fibers in the heart. The decrease in ERP is of lesser magnitude than the decrease in action potential duration (APD), which results in an increase in the ERP/APD ratio. It does not significantly affect resting membrane potential or sinus node automaticity, left ventricular function, systolic arterial blood pressure, atrioventricular (AV) conduction velocity, or QRS or QT intervals
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

31828-71-4
Record name Mexiletine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31828-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexiletine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mexiletine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEXILETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U511HHV4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-205 °C, 203 - 205 °C
Record name Mexiletine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexiletine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexiletine
Reactant of Route 2
Reactant of Route 2
Mexiletine
Reactant of Route 3
Reactant of Route 3
Mexiletine
Reactant of Route 4
Reactant of Route 4
Mexiletine
Reactant of Route 5
Reactant of Route 5
Mexiletine
Reactant of Route 6
Reactant of Route 6
Mexiletine
Customer
Q & A

Q1: What is the primary mechanism of action of mexiletine?

A1: Mexiletine functions as a sodium channel blocker, primarily targeting voltage-gated sodium channels in cardiac tissue. [, ] This action reduces ventricular automaticity while shortening both action potential duration and the effective refractory period. [, ]

Q2: How does mexiletine affect different sodium channel isoforms?

A2: Research suggests mexiletine exhibits state-dependent affinities for various sodium channel isoforms, including Nav1.2, Nav1.4, and Nav1.5. [] The binding affinity and location within the channel pore seem to differ depending on the channel's state (open, closed, inactivated) and the specific isoform. []

Q3: Does mexiletine affect potassium channels?

A3: While mexiletine primarily targets sodium channels, studies indicate it can also modulate ATP-sensitive K+ channels in vascular smooth muscle cells. [, ] This modulation can lead to augmented vasodilation in response to nitric oxide donors like sodium nitroprusside. []

Q4: What is the molecular formula and weight of mexiletine?

A4: Mexiletine has a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol.

Q5: Are there any unique spectroscopic features of mexiletine or its metabolites?

A5: Research using gas chromatography-mass spectrometry (GC/MS) has identified specific ions (m/z 58, 102, 122, 232, and 234) that are characteristic of mexiletine after derivatization with 2,2,2-trichloroethyl chloroformate. [] This technique facilitates accurate quantification of mexiletine in serum. []

Q6: What are the major metabolites of mexiletine, and how have they been characterized?

A6: Mexiletine undergoes extensive metabolism, with key metabolites including hydroxymethylmexiletine, p-hydroxymexiletine, N-hydroxymexiletine glucuronide, and mexiletine carbonyloxy beta-D-glucuronide. [, , , ] These metabolites have been isolated and structurally characterized using techniques like TLC, GC/MS, fast atom bombardment mass spectrometry, and NMR. [, , ]

Q7: What is the primary route of mexiletine elimination?

A7: Mexiletine is primarily eliminated through hepatic metabolism. []

Q8: How does the elimination half-life of mexiletine vary in different patient populations?

A8: The elimination half-life of mexiletine is approximately 10 hours, but it can be prolonged in patients with acute myocardial infarction, chronic congestive heart failure, or hepatic insufficiency. []

Q9: How is mexiletine absorbed after oral administration?

A9: Mexiletine demonstrates good oral absorption, with peak serum concentrations typically achieved within 3 hours. [] The presence of food can delay the time to peak concentration but does not significantly affect overall absorption. []

Q10: How is mexiletine distributed in the body?

A10: Mexiletine exhibits a large volume of distribution, indicating widespread tissue penetration. [] Studies have shown its distribution into saliva and red blood cells, with some evidence suggesting stereoselective disposition in saliva. []

Q11: How do factors like smoking or CYP2D6 activity affect mexiletine clearance?

A11: Studies indicate that mexiletine clearance is higher in smokers, likely due to increased CYP1A2 activity, a key enzyme involved in mexiletine metabolism. [, ] Similarly, individuals with higher CYP2D6 activity demonstrate increased clearance compared to poor metabolizers. [, ]

Q12: What are the primary clinical applications of mexiletine?

A12: Mexiletine is primarily used for the treatment of ventricular arrhythmias, including those occurring in the acute phase of myocardial infarction and chronic settings. [, , ] It is also used to reduce muscle stiffness and other symptoms associated with nondystrophic myotonia. [, ]

Q13: How effective is mexiletine in suppressing ventricular arrhythmias compared to other antiarrhythmic agents?

A13: Clinical trials have shown mexiletine to be effective in suppressing ventricular ectopy, both in acute and chronic settings. [, , ] In comparative studies, mexiletine has shown comparable efficacy to other antiarrhythmic agents like quinidine, procainamide, and disopyramide in some patient populations. [, , ]

Q14: Can mexiletine be used in combination with other antiarrhythmic agents?

A14: Yes, mexiletine can be used in combination with other antiarrhythmic agents to enhance efficacy in certain cases. [, , ] For example, combining mexiletine with propranolol, quinidine, or amiodarone may improve efficacy in patients with refractory arrhythmias. [] Additionally, studies suggest a synergistic effect of dofetilide and mexiletine in suppressing atrial fibrillation. []

Q15: Does mexiletine have a role in managing myotonia?

A15: Mexiletine has demonstrated efficacy in reducing muscle stiffness and other symptoms of nondystrophic myotonia in both randomized controlled trials and aggregated N-of-1 trials. [, ] This effect is attributed to its sodium channel blocking properties, which help to stabilize muscle fiber excitability. [, ]

Q16: Can mexiletine be used to treat neuropathic pain?

A16: While not its primary indication, mexiletine has shown potential in managing neuropathic pain, particularly in conditions like diabetic neuropathy. [, ] Its mechanism of action in this context likely involves blocking sodium channels involved in pain signaling. [, ]

Q17: What are the common side effects associated with mexiletine?

A17: The most common side effects associated with mexiletine are gastrointestinal and central nervous system-related. [, , ] These can include nausea, vomiting, dizziness, and tremor. [, , ]

Q18: Can mexiletine cause cardiac side effects?

A18: While generally well-tolerated, mexiletine can potentially cause cardiodepressant effects, particularly in patients with severe left ventricular dysfunction. [] High plasma levels, even within the therapeutic range, increase the risk of hemodynamic deterioration. []

Q19: Are there any potential drug interactions with mexiletine that raise safety concerns?

A19: Mexiletine's metabolism by CYP enzymes raises the potential for drug interactions. Co-administration with strong CYP inhibitors, particularly CYP1A2 and CYP2D6 inhibitors, may increase the risk of mexiletine toxicity due to reduced clearance. [, , ]

Q20: Are there different formulations of mexiletine available?

A20: Mexiletine is available in both immediate-release and slow-release oral formulations. [, ] The slow-release formulation allows for less frequent dosing, potentially improving patient compliance. [, ]

Q21: Are there any strategies being explored to improve mexiletine delivery or target it to specific tissues?

A21: Research has focused on developing timed-release capsule formulations of mexiletine hydrochloride to optimize drug delivery and potentially reduce side effects associated with fluctuations in plasma concentrations. []

Q22: What analytical methods are commonly used to measure mexiletine concentrations?

A22: Various analytical techniques have been employed to measure mexiletine concentrations in biological samples. These include high-performance liquid chromatography (HPLC) [, ] and gas chromatography coupled with mass spectrometry (GC/MS). []

Q23: What are the advantages of HPLC over GC/MS for measuring mexiletine concentrations?

A23: While both HPLC and GC/MS can accurately quantify mexiletine, HPLC is often preferred due to its rapidity, cost-effectiveness, and the ability to analyze samples without requiring derivatization. []

Q24: How has computational chemistry been used to understand mexiletine's interactions with its target?

A24: Molecular modeling studies, based on the bacterial Na+ channel structure, have provided insights into how mexiletine interacts with the sodium channel pore. [] These simulations suggest that mexiletine's location and orientation within the pore differ depending on the channel's state (open or closed), influencing its blocking efficacy. []

Q25: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for mexiletine analogs?

A25: QSAR studies have explored the relationship between structural modifications to mexiletine and their impact on hERG potassium channel blocking activity. [] These models suggest that modifying the aromatic ring substituents can significantly alter hERG binding affinity and potentially reduce associated cardiotoxicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。